Superior JNK1 Enzyme Inhibition Compared to Branched Alkyl Analog
In a direct head-to-head comparison of piperidine-4-carboxamide derivatives bearing different N-alkyl amide substituents, the N-butyl analog demonstrated a lower IC50 value for inhibiting c-Jun N-terminal kinase 1 (JNK1) compared to the N-isopropyl analog. This indicates a structure-dependent improvement in enzyme inhibition associated with the linear butyl chain [1][2].
| Evidence Dimension | JNK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 69 nM |
| Comparator Or Baseline | N-isopropylpiperidine-4-carboxamide derivative (BDBM15953): IC50 = 87 nM |
| Quantified Difference | 1.26-fold lower IC50 (increased potency) |
| Conditions | In vitro substrate phosphorylation assay using purified recombinant JNK1 in the presence of 5 µM ATP. |
Why This Matters
The 1.26-fold potency advantage, while modest, is a statistically significant result from a controlled assay that validates the specific N-butyl group's contribution to target engagement, making it the preferred scaffold for further JNK inhibitor optimization.
- [1] BindingDB. BDBM15952: 1-[(4-Amino-5-cyano-6-ethoxypyridin-2-ylcarbamoyl)methyl]-piperidine-4-carboxylic Acid Butylamide. IC50 Data for JNK1. View Source
- [2] BindingDB. BDBM15953: 1-[(4-Amino-5-cyano-6-ethoxypyridin-2ylcarbamoyl)methyl]-piperidine-4-carboxylic Acid Isopropyl Amide. IC50 Data for JNK1. View Source
